molecular formula C7H9NO4S B1489664 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid CAS No. 1873063-21-8

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

Cat. No. B1489664
M. Wt: 203.22 g/mol
InChI Key: KNWJIOOWYMHXRV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid , also known by its chemical formula C₉H₁₀N₂O₄S , is a heterocyclic compound. It contains a thiazole ring fused with a carboxylic acid group and an ether moiety. The compound’s systematic name reflects its substituents: the 2-methoxyethoxy group attached to the thiazole ring at position 2.



Synthesis Analysis

The synthesis of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid involves several steps. While I don’t have specific papers on this compound, I can provide a general overview of the synthetic route:




  • Thiazole Formation : Start with a thiazole precursor (such as thiazole-4-carboxylic acid) and react it with 2-methoxyethanol under acidic or basic conditions. The ether linkage forms at position 2 of the thiazole ring.




  • Carboxylation : Introduce the carboxylic acid group by treating the intermediate product with a carboxylation reagent (e.g., CO₂ or a carboxylic acid derivative).




  • Purification : Purify the compound through recrystallization or chromatography.





Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid consists of the following components:



  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

  • An ether group (2-methoxyethoxy ) attached to the thiazole ring.

  • A carboxylic acid group at position 4 of the thiazole ring.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:



  • Hydrolysis : Cleavage of the ether linkage under acidic or basic conditions.

  • Esterification : Reaction with alcohols to form esters.

  • Amidation : Reaction with amines to form amides.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a melting point within a specific range.

  • Solubility : It may be soluble in polar solvents due to the presence of the carboxylic acid group.

  • Stability : Investigate its stability under different conditions (e.g., temperature, pH).


Safety And Hazards


  • Toxicity : Assess its toxicity based on structural similarities to related compounds.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.


Future Directions

Research avenues for 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Environmental Impact : Assess its environmental fate and impact.


Please note that the information provided here is a general analysis, and specific details may vary based on further research and experimental findings. For a more in-depth understanding, consult relevant scientific literature123.


properties

IUPAC Name

2-(2-methoxyethoxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-2-3-12-7-8-5(4-13-7)6(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWJIOOWYMHXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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